Tetramethylammonium oxalate

Description

Properties

CAS No. |

98296-17-4 |

|---|---|

Molecular Formula |

C10H24N2O4 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

oxalate;tetramethylazanium |

InChI |

InChI=1S/2C4H12N.C2H2O4/c2*1-5(2,3)4;3-1(4)2(5)6/h2*1-4H3;(H,3,4)(H,5,6)/q2*+1;/p-2 |

InChI Key |

DAZMQARMQFEKQY-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C(=O)(C(=O)[O-])[O-] |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C(=O)(C(=O)[O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Tetramethylammonium Oxalate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) oxalate (B1200264), with the chemical formula [(CH₃)₄N]₂C₂O₄, is a quaternary ammonium (B1175870) salt that finds utility in various chemical and material science applications. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and notable applications. Detailed experimental protocols, comprehensive data tables, and visualizations of the synthesis pathway are presented to serve as a valuable resource for researchers and professionals in related fields.

Introduction

Tetramethylammonium oxalate is a white crystalline solid known for its high solubility in water.[1] It is composed of two tetramethylammonium cations, [(CH₃)₄N]⁺, and one oxalate anion, C₂O₄²⁻. The compound is primarily utilized as a phase-transfer catalyst, a reagent in materials synthesis, and has shown promise as a performance enhancer in polymerase chain reaction (PCR).[1][2] This guide aims to consolidate the available scientific information on this compound, offering a detailed examination of its synthesis and properties.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and oxalic acid.

General Reaction Scheme

The reaction proceeds as follows:

2 [(CH₃)₄N]OH + (COOH)₂ → [(CH₃)₄N]₂C₂O₄ + 2 H₂O

This reaction is typically carried out in an aqueous or mixed aqueous-alcoholic solution to facilitate the dissolution of reactants and the crystallization of the product.

Experimental Protocol: Synthesis of Bis(tetramethylammonium) Oxalate Monohydrate[3]

This protocol details the synthesis of the monohydrate form of this compound.

Materials:

-

Oxalic acid (0.126 g, 1 mmol)

-

25% solution of tetramethylammonium hydroxide in water

-

Water-ethanol mixture (1:2 v/v)

Procedure:

-

Dissolve oxalic acid in a water-ethanol (1:2 v/v) mixture.

-

Add the 25% tetramethylammonium hydroxide solution dropwise to the oxalic acid solution until the acid is neutralized. The endpoint can be determined using a pH indicator or a pH meter.

-

Allow the resulting solution to stand for several weeks.

-

Colorless block crystals of bis(tetramethylammonium) oxalate monohydrate will form.

-

Separate the crystals by filtration.

Alternative Synthesis Approach

An alternative method involves the use of an ion-exchange resin. While not a direct synthesis of the oxalate salt, this method can be used to prepare the tetramethylammonium hydroxide precursor from the more common tetramethylammonium chloride.

Conceptual Workflow:

-

Pass an aqueous solution of tetramethylammonium chloride through a strong anion exchange resin (hydroxide form).

-

The chloride ions are exchanged for hydroxide ions, yielding an aqueous solution of tetramethylammonium hydroxide.

-

This solution can then be reacted with oxalic acid as described in the primary synthesis method.

Properties of this compound

This section summarizes the known physical and chemical properties of this compound.

Physical Properties

This compound is a white crystalline solid.[1] While a specific melting point is not consistently reported in the literature, its thermal decomposition behavior is a key characteristic. The monohydrate form has been structurally characterized by X-ray crystallography.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₄N₂O₄ (anhydrous) C₁₀H₂₄N₂O₄ · H₂O (monohydrate) | [1][3][4] |

| Molecular Weight | 236.31 g/mol (anhydrous) 254.33 g/mol (monohydrate) | [3][4] |

| Appearance | White crystalline solid | [1] |

| Solubility | High solubility in water and organic solvents. | [1][5] |

| Melting Point | Not available (decomposes) | |

| Decomposition | Thermal decomposition of oxalates typically yields carbonates and/or oxides, with the release of CO and CO₂. The decomposition of the tetramethylammonium cation will produce volatile amines. The decomposition of ammonium oxalate begins at approximately 215 °C.[6] | [6][7] |

Crystal Structure of Bis(tetramethylammonium) Oxalate Monohydrate[3]

The crystal structure of the monohydrate has been determined by single-crystal X-ray diffraction.

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 24.614(4) Å b = 6.738(1) Å c = 8.633(2) Å |

| Volume | 1431.8(4) ų |

| Z | 4 |

In the crystal lattice, the oxalate anions and water molecules interact through O—H⋯O hydrogen bonding, forming chains that run along the b-axis.[3]

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the C=O stretching vibrations of the oxalate anion, typically in the region of 1600-1700 cm⁻¹. The C-N stretching and C-H bending vibrations of the tetramethylammonium cation would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, sharp singlet is expected for the twelve equivalent methyl protons of the two tetramethylammonium cations. The chemical shift would likely be in the range of 3.1-3.4 ppm.

-

¹³C NMR: Two signals are anticipated: one for the methyl carbons of the tetramethylammonium cation (around 55 ppm) and one for the carboxylate carbons of the oxalate anion (in the region of 160-170 ppm).

-

Applications

This compound has several documented applications in scientific research and industry.

-

Phase-Transfer Catalyst: Due to its ionic nature and solubility in both aqueous and organic phases, it can be used as a phase-transfer catalyst in various chemical reactions.[1]

-

PCR Enhancer: It has been shown to improve the efficiency and specificity of polymerase chain reactions.[2]

-

Materials Science:

-

Advanced Ceramics: It is used in the synthesis of advanced ceramic nanopowders.

-

Supercapacitors: It has been employed as a porogen in the fabrication of carbon nanofibers for supercapacitor electrodes.[2]

-

Visualizations

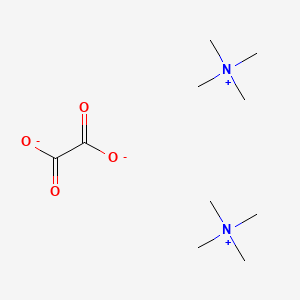

Synthesis Pathway

Caption: Neutralization reaction for the synthesis of this compound.

Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the laboratory synthesis of this compound monohydrate.

Conclusion

This compound is a versatile quaternary ammonium salt with a straightforward synthesis route. While detailed quantitative data on some of its physical properties, such as a definitive melting point, are not widely published, its crystal structure and general characteristics are well-established. Its utility as a phase-transfer catalyst and in materials science highlights its importance in various research and development sectors. This guide provides a foundational understanding of this compound, intended to facilitate its application in scientific endeavors. Further research into its thermal properties and detailed spectroscopic characterization would be beneficial to the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]

In-depth Technical Guide on the Crystal Structure Analysis of Tetramethylammonium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of bis(tetramethylammonium) oxalate (B1200264) monohydrate. The information is compiled from single-crystal X-ray diffraction studies, offering key structural data and the experimental protocols used for its determination.

Quantitative Crystallographic Data

The crystal structure of bis(tetramethylammonium) oxalate monohydrate (2C₄H₁₂N⁺·C₂O₄²⁻·H₂O) has been determined by X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below for clear comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | 2C₄H₁₂N⁺·C₂O₄²⁻·H₂O |

| Formula Weight (Mᵣ) | 254.33 |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 24.614(4) |

| b (Å) | 6.738(1) |

| c (Å) | 8.633(2) |

| V (ų) | 1431.8(4) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 293 |

| Crystal size (mm) | 0.50 × 0.10 × 0.10 |

Data sourced from Yang et al. (2009)[1][2]

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker APEX2 |

| Measured Reflections | 3915 |

| Independent Reflections | 1367 |

| Reflections with I > 2σ(I) | 1043 |

| Rᵢₙₜ | 0.024 |

| R[F² > 2σ(F²)] | 0.053 |

| wR(F²) | 0.164 |

| Goodness-of-fit (S) | 1.01 |

| Parameters | 99 |

| Δρₘₐₓ (e Å⁻³) | 0.25 |

| Δρₘᵢₙ (e Å⁻³) | -0.25 |

Data sourced from Yang et al. (2009)[1][2]

Experimental Protocols

The determination of the crystal structure of bis(tetramethylammonium) oxalate monohydrate involved the following key experimental procedures:

2.1. Crystal Synthesis

Colorless block-like crystals of the title compound were prepared through the neutralization of oxalic acid with tetramethylammonium (B1211777) hydroxide (B78521).[1] Specifically, 0.126 g (1 mmol) of oxalic acid was dissolved in a 1:2 (v/v) mixture of water and ethanol.[1] A 25% aqueous solution of tetramethylammonium hydroxide was then added to this solution until neutralization was achieved.[1] The resulting solution was left undisturbed for several weeks, during which time the crystals formed.[1]

2.2. X-ray Diffraction Data Collection

A suitable single crystal was selected and mounted on a Bruker APEX2 CCD area-detector diffractometer.[1] The diffraction data were collected at a temperature of 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] A total of 3915 reflections were measured.[1]

2.3. Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[1] The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a combination of independent and constrained refinement.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a key structural feature of the tetramethylammonium oxalate crystal.

Caption: Experimental workflow for the crystal structure determination.

Caption: Hydrogen bonding interaction forming a chain.

References

In-Depth Technical Guide: Physical and Chemical Properties of Tetramethylammonium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) oxalate (B1200264), a quaternary ammonium (B1175870) salt, presents a unique combination of properties stemming from the nature of its cation and anion. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tetramethylammonium oxalate. While some fundamental properties are well-documented, significant gaps remain in the publicly available data, particularly concerning its biological activity and specific quantitative parameters. This document aims to consolidate the existing information and highlight areas for future research, especially for its potential applications in drug development and other scientific fields.

Chemical Identity and Structure

This compound is an ionic compound formed from the tetramethylammonium cation ([N(CH₃)₄]⁺) and the oxalate anion (C₂O₄²⁻).

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Bis(tetramethylammonium) oxalate, TMA Oxalate | [1] |

| CAS Number | 98296-17-4 | [1] |

| Molecular Formula | C₁₀H₂₄N₂O₄ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK--(C)C.C--INVALID-LINK--(C)C.[O-]C(=O)C(=O)[O-] | [1] |

| InChI Key | DAZMQARMQFEKQY-UHFFFAOYSA-L | [1] |

Crystal Structure:

The crystal structure of bis(tetramethylammonium) oxalate monohydrate (2C₄H₁₂N⁺·C₂O₄²⁻·H₂O) has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group.[2]

| Crystal System | Orthorhombic |

| a | 24.614(4) Å |

| b | 6.738(1) Å |

| c | 8.633(2) Å |

| Volume | 1431.8(4) ų |

| Z | 4 |

| (Data for the monohydrate form)[2] |

Physicochemical Properties

Physical Properties

This compound is a white crystalline solid.[3] However, specific quantitative physical properties are not widely reported in the literature.

| Property | Value | Reference |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Appearance | White crystalline solid | [3] |

Solubility

| Solvent | Solubility | Reference |

| Water | High | [3] |

| Organic Solvents | High | [3] |

Spectral Data

-

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the C-N stretching and bending vibrations of the tetramethylammonium cation and the C=O and C-O stretching vibrations of the oxalate anion.

-

NMR Spectroscopy: The ¹H NMR spectrum would likely show a singlet corresponding to the twelve equivalent protons of the four methyl groups of the tetramethylammonium cation. The ¹³C NMR spectrum would show a signal for the methyl carbons of the cation and a signal for the carboxylate carbons of the oxalate anion. NMR data for the tetramethylammonium cation in D₂O shows a ¹H signal at 3.18 ppm and a ¹³C signal at 57.963 ppm.[3]

-

Raman Spectroscopy: The Raman spectrum would be expected to display vibrational modes characteristic of both the tetramethylammonium cation and the oxalate anion. For the oxalate anion, key Raman bands are associated with the symmetric C-C stretching and O-C-O bending modes.[4][5]

Chemical Properties and Reactivity

As a salt of a strong base (tetramethylammonium hydroxide) and a weak acid (oxalic acid), aqueous solutions of this compound are expected to be slightly basic due to the hydrolysis of the oxalate anion. The reactivity of this compound will be dictated by the individual reactivities of the tetramethylammonium cation and the oxalate anion. The oxalate anion can act as a chelating ligand for metal ions.

Experimental Protocols

Synthesis of Bis(tetramethylammonium) Oxalate Monohydrate

A detailed experimental protocol for the synthesis of bis(tetramethylammonium) oxalate monohydrate has been reported.[2]

Methodology:

-

Dissolve oxalic acid (1 mmol, 0.126 g) in a 1:2 (v/v) mixture of water and ethanol.

-

Add a 25% aqueous solution of tetramethylammonium hydroxide (B78521) to the oxalic acid solution to neutralize the acid.

-

Allow the solution to stand for several weeks.

-

Colorless block crystals of bis(tetramethylammonium) oxalate monohydrate will separate from the solution.

Caption: Workflow for the synthesis of bis(tetramethylammonium) oxalate monohydrate.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available information regarding the specific biological activity of this compound and its direct applications in drug development.

The biological effects of the constituent ions are known to some extent:

-

Tetramethylammonium (TMA) Cation: TMA is a quaternary ammonium cation that can act as a ganglionic stimulant, mimicking the effects of acetylcholine (B1216132) at nicotinic receptors.[6] However, its therapeutic applications are limited due to its broad and non-specific actions.

-

Oxalate Anion: Oxalate is a well-known metabolite and a major component of kidney stones.[7] High concentrations of oxalate can be toxic to renal cells, inducing oxidative stress and cell death.[8][9]

Given the properties of its constituent ions, this compound is unlikely to be a primary active pharmaceutical ingredient (API). However, quaternary ammonium salts are sometimes used as phase-transfer catalysts in the synthesis of APIs. It is also conceivable that it could be explored as a counter-ion in the formulation of acidic drugs to modify their physicochemical properties, such as solubility and stability.[10][11]

Caption: Potential roles and considerations for TMAO in drug development.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on general knowledge of related compounds and should be handled with caution.

-

General Hazards: As an oxalate salt, it should be considered harmful if swallowed. Oxalates can bind to calcium in the body, leading to the formation of calcium oxalate crystals which can cause kidney damage. The tetramethylammonium cation can be toxic, with potential effects on the nervous system.

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If on skin: Remove contaminated clothing. Wash skin with soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Conclusion and Future Directions

This compound is a simple quaternary ammonium salt with some well-defined structural and basic chemical properties. However, there is a significant lack of quantitative data regarding its physical properties, such as melting point, boiling point, density, and specific solubility. Furthermore, its biological activity and potential applications in drug development remain largely unexplored.

For researchers and professionals in drug development, future studies should focus on:

-

Quantitative determination of physical properties: Establishing accurate values for melting point, density, and solubility in various pharmaceutically relevant solvents.

-

Toxicological studies: Conducting comprehensive in vitro and in vivo studies to determine the specific toxicity profile of this compound.

-

Exploration as a formulation excipient: Investigating its potential as a counter-ion to modify the properties of acidic APIs.

-

Spectroscopic characterization: Recording and publishing detailed FTIR, NMR, and Raman spectra to aid in its identification and analysis.

This technical guide serves as a foundation of the current knowledge on this compound and a call for further research to unlock its full potential in scientific and pharmaceutical applications.

References

- 1. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmse000780 Tetramethylammonium at BMRB [bmrb.io]

- 4. researchgate.net [researchgate.net]

- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 6. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 7. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bjcardio.co.uk [bjcardio.co.uk]

- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetramethylammonium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetramethylammonium (B1211777) oxalate (B1200264), a quaternary ammonium (B1175870) salt with applications in various scientific fields. The document details its fundamental chemical properties, presents experimental protocols for its synthesis and application, and visualizes its chemical structure.

Core Chemical Properties

Tetramethylammonium oxalate is an ionic compound consisting of two tetramethylammonium cations and one oxalate anion. Its chemical and physical properties are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₂O₄ |

| Molecular Weight | 236.31 g/mol [1][2][3][4][5] |

| CAS Number | 98296-17-4[6] |

| IUPAC Name | bis(tetramethylazanium) oxalate[1][2] |

| Synonyms | Bis-(tetramethylammonium)oxalate[1][2] |

| Appearance | White crystalline solid[3] |

Structural Representation

The chemical structure of this compound is defined by the ionic association of two tetramethylammonium cations ([N(CH₃)₄]⁺) and one oxalate anion ([C₂O₄]²⁻). This relationship is depicted in the following diagram.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to be reproducible in a laboratory setting.

This protocol outlines the procedure for the crystallization of bis(tetramethylammonium) oxalate monohydrate.[7]

Materials:

-

Oxalic acid (0.126 g, 1 mmol)

-

25% aqueous solution of tetramethylammonium hydroxide (B78521)

-

Water-ethanol mixture (1:2 v/v)

Procedure:

-

Dissolve 0.126 g of oxalic acid in a 1:2 v/v mixture of water and ethanol.

-

Add the 25% tetramethylammonium hydroxide solution dropwise to the oxalic acid solution until the acid is neutralized.

-

Allow the resulting solution to stand undisturbed for several weeks.

-

Colorless, block-shaped crystals of bis(tetramethylammonium) oxalate monohydrate will form and can be separated.

This method describes the incorporation of this compound (TMAO) into polyacrylonitrile (B21495) (PAN) nanofibers for the fabrication of supercapacitor electrodes.[6]

Materials:

-

This compound (TMAO)

-

Deionized water

-

Dimethylformamide (DMF)

-

Polyacrylonitrile (PAN)

Procedure:

-

Prepare solutions with varying amounts of TMAO dissolved in a fixed amount of water (e.g., 0.04 wt%).

-

Disperse the TMAO solution in DMF using ultrasonication for 1 hour, followed by overnight mechanical stirring.

-

Dissolve PAN (10 wt%) in the TMAO/DMF dispersion at 50 °C for one hour, then continue stirring overnight at room temperature. A control solution of 10 wt% PAN in DMF without TMAO should also be prepared.

-

Electrospin the resulting solution through a 20G spinneret at an applied voltage of 15 kV.

-

Collect the nanofibers on a grounded collector rotating at 300 rpm, maintaining a constant distance of 15 cm between the needle tip and the collector.

This protocol details the synthesis of a molybdenum(VI) oxalate complex using this compound.[1]

Materials:

-

Molybdenum(VI) oxide (MoO₃)

-

Aqueous solution of this compound

Procedure:

-

Treat molybdenum(VI) oxide with an aqueous solution of this compound.

-

Isolate the resulting crystalline product, which is the complex [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O.

Applications in Research and Development

This compound serves as a valuable reagent in several areas of chemical research. It has been utilized as a precipitating agent and a template in the synthesis of various inorganic and coordination compounds. Notably, it has been employed as an in-situ porogen in the fabrication of carbon nanofibers for supercapacitor applications.[6] In the field of molecular diagnostics, it has been identified as a selectivity enhancer in PCR assays for the detection of rare somatic mutations.[6] While direct applications in drug development are not widely documented, its role in forming specific salts and complexes could be explored for modifying the physicochemical properties of active pharmaceutical ingredients.

References

- 1. scispace.com [scispace.com]

- 2. sacheminc.com [sacheminc.com]

- 3. guidechem.com [guidechem.com]

- 4. otago.ac.nz [otago.ac.nz]

- 5. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Thermal Decomposition of Tetramethylammonium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetramethylammonium (B1211777) oxalate (B1200264), ([N(CH₃)₄]₂C₂O₄). The document details the decomposition process, including the products formed and the underlying chemical pathways. It also outlines standardized experimental protocols for analyzing this thermal breakdown and presents available quantitative data.

Introduction

Tetramethylammonium oxalate is a quaternary ammonium (B1175870) salt that finds applications in various chemical syntheses and as a component in certain material science applications. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. This guide synthesizes the available scientific information to provide a detailed understanding of its thermal degradation.

Quantitative Data Summary

The thermal decomposition of this compound involves the breakdown of both the tetramethylammonium cation and the oxalate anion. The process is characterized by a complete decomposition at elevated temperatures.

| Parameter | Value | Analytical Method |

| Decomposition Temperature | 294 °C | High Temperature Difference Thermal Analysis |

| Gaseous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Dimethyl Ether ((CH₃)₂O), Trimethylamine (N(CH₃)₃) | High Resolution Mass Spectroscopy |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is employed. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is essential for determining the temperature ranges of decomposition and the associated mass losses.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum crucible.

-

Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen) to study the effect of the environment on the decomposition pathway. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400 °C to ensure complete decomposition. A linear heating rate of 10 °C/min is commonly used.

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show step-wise mass losses corresponding to different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal transitions, indicating whether the decomposition processes are endothermic or exothermic.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or copper crucible and hermetically seal it. An empty, sealed crucible is used as a reference.

-

Atmosphere: The experimental atmosphere should be the same as that used in the TGA analysis for direct comparison of results.

-

Temperature Program: The temperature program should mirror the one used in the TGA experiment, with a typical heating rate of 10 °C/min.

-

Data Analysis: The DSC thermogram will show peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The area under each peak can be integrated to quantify the enthalpy change of the transition.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

Coupling the off-gas from the TGA to a mass spectrometer or an FTIR spectrometer allows for the identification of the gaseous decomposition products.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA conditions (sample size, atmosphere, heating rate) should be the same as in the standalone TGA experiment.

-

Data Analysis (MS): The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect the expected decomposition products (e.g., m/z for CO, CO₂, (CH₃)₂O, and N(CH₃)₃).

-

Data Analysis (FTIR): The FTIR spectrometer continuously records the infrared spectrum of the evolved gases, allowing for the identification of functional groups and specific molecules.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

A Technical Guide to the Solubility of Tetramethylammonium Oxalate

Audience: Researchers, scientists, and drug development professionals.

Compound: Tetramethylammonium (B1211777) Oxalate (B1200264) Chemical Formula: C₁₀H₂₄N₂O₄ CAS No: 98296-17-4

Executive Summary

Tetramethylammonium oxalate is a quaternary ammonium (B1175870) salt that serves as a phase-transfer catalyst in various chemical reactions and sees application in the synthesis of advanced ceramic nanopowders.[1][2] Despite its utility, specific quantitative data on its solubility in a wide range of solvents is not extensively documented in publicly available literature. This guide summarizes the available qualitative solubility information and provides a comprehensive, generalized experimental protocol for the quantitative determination of its solubility. This enables researchers to generate precise and reproducible solubility data tailored to their specific applications and solvent systems.

Solubility Profile

Publicly accessible data on the solubility of this compound is largely qualitative. Safety Data Sheets and chemical encyclopedias frequently state that no quantitative data is available.[3][4] However, chemical supplier information and research articles describe it as a white crystalline solid with high solubility in water and organic solvents.[1]

A summary of the available qualitative and inferred solubility information is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility Description | Source / Context |

|---|---|---|---|

| Water | H₂O | High Solubility | Described as having high solubility in water.[1] Used as a solvent in preparations.[2] |

| Ethanol | C₂H₅OH | Soluble | Used in a water-ethanol (1:2 v/v) mixture for the synthesis of bis(tetramethylammonium) oxalate monohydrate, implying solubility.[5][6] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Used as a dispersion medium for a solution containing this compound for the preparation of carbon nanofibers.[7] |

Generalized Experimental Protocol for Solubility Determination

Given the absence of specific published protocols for this compound, this section details a robust and widely accepted methodology—the isothermal shake-flask equilibrium method—for determining the solubility of a crystalline solid in a given solvent. This method is reliable for generating accurate solubility data in a laboratory setting.

Principle

The isothermal shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient duration to achieve phase equilibrium. Once equilibrium is reached, the saturated solution is filtered, and the concentration of the solute in the clear supernatant is determined, typically through gravimetric analysis or a suitable analytical technique like HPLC or titration.

Materials and Equipment

-

Solute: High-purity crystalline this compound.

-

Solvent: High-purity solvent of interest (e.g., water, ethanol, DMF).

-

Apparatus:

-

Analytical balance (±0.1 mg precision).

-

Thermostatic orbital shaker or water bath with agitation capabilities.

-

Calibrated thermometer or temperature probe.

-

Glass vials or flasks with airtight screw caps.

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material).

-

Volumetric flasks and pipettes.

-

Drying oven.

-

Pre-weighed glass vials for gravimetric analysis.

-

Procedure

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, ensuring the measured concentration does not change over an extended period.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a short period (e.g., 2-4 hours) to allow undissolved solids to settle. This must be done at the same constant temperature to prevent any change in solubility.

-

Sampling and Filtration: Carefully draw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. This step must be performed quickly to minimize temperature fluctuations.

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to ensure efficient evaporation but low enough to prevent decomposition of the this compound.

-

Once the solvent is fully evaporated and a constant mass is achieved, re-weigh the vial to determine the mass of the dissolved solid.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Mass of dried solute / (Mass of solution - Mass of dried solute)) * 100

Visualization of Experimental Workflow

The logical flow of the generalized protocol for determining solubility can be visualized as follows.

Caption: Workflow for experimental solubility determination.

References

- 1. guidechem.com [guidechem.com]

- 2. sacheminc.com [sacheminc.com]

- 3. This compound | 98296-17-4-Molbase [molbase.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: Tetramethylammonium Oxalate (CAS 98296-17-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) oxalate (B1200264), with the CAS number 98296-17-4, is a quaternary ammonium (B1175870) salt that has garnered interest in various scientific and technical applications.[1] This document provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role as a performance enhancer in molecular biology and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key applications.

Chemical and Physical Properties

Tetramethylammonium oxalate is a white crystalline solid.[1] It is also referred to as Bis-(tetramethylammonium) oxalate.[2][3][4] The compound is composed of two tetramethylammonium cations and an oxalate anion.[3][4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 98296-17-4 | [2] |

| Molecular Formula | C10H24N2O4 | [2][3][4] |

| Molecular Weight | 236.31 g/mol | [2][3][4] |

| Synonyms | Bis-(tetramethylammonium) oxalate, TMA Oxalate | [2][3] |

| Appearance | White crystalline solid | [1] |

| Solubility | High solubility in water and organic solvents | [1] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 0 | [2] |

Experimental Protocols

Synthesis of Bis(tetramethylammonium) oxalate monohydrate

A straightforward method for the synthesis of Bis(tetramethylammonium) oxalate monohydrate involves the neutralization of oxalic acid with tetramethylammonium hydroxide (B78521).[5]

Materials:

-

Oxalic acid (0.126 g, 1 mmol)

-

25% solution of tetramethylammonium hydroxide

-

Water-ethanol (1:2 v/v) mixture

Procedure:

-

Dissolve oxalic acid in the water-ethanol mixture.

-

Add the 25% tetramethylammonium hydroxide solution to neutralize the acid.

-

Allow the solution to stand for several weeks for colorless block crystals to separate.[5]

Synthesis workflow for Bis(tetramethylammonium) oxalate monohydrate.

Application as a PCR Enhancer

This compound has been demonstrated to be a powerful enhancer of the Polymerase Chain Reaction (PCR), increasing both specificity and yield.[6] It is particularly effective at decreasing the formation of non-specific DNA fragments.[6]

Materials:

-

DNA template

-

Forward and Reverse Primers (10 µM stocks)

-

dNTPs (10 mM stock)

-

Taq DNA Polymerase

-

10X Standard Taq Reaction Buffer

-

This compound solution

-

Nuclease-free water

Procedure:

-

Assemble the following reaction components on ice in a sterile thin-walled PCR tube:

-

10X Standard Taq Reaction Buffer: 5 µl

-

10 mM dNTPs: 1 µl

-

10 µM Forward Primer: 1 µl

-

10 µM Reverse Primer: 1 µl

-

Template DNA: <1,000 ng

-

Taq DNA Polymerase: 0.25 µl

-

This compound: to a final concentration of 2 mM

-

Nuclease-free water: to a final volume of 50 µl

-

-

Mix the reaction gently and centrifuge briefly to collect the contents at the bottom of the tube.

-

Transfer the reaction to a thermocycler and perform the following cycling protocol:

-

Initial Denaturation: 94°C for 1 minute

-

30 Cycles:

-

Denaturation: 94°C for 15 seconds

-

Annealing: 49-58°C for 15 seconds (optimize based on primer Tm)

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 1 minute

-

Workflow for PCR enhancement using this compound.

Use as a Porogen in the Preparation of Carbon Nanofibers

Thermosensitive Bis-(tetramethylammonium) oxalate (TMAO) can be incorporated as an in-situ porogen into polyacrylonitrile (B21495) (PAN) nonwoven nanofibers produced by electrospinning.[2] This process is used to create supercapacitor electrode materials.[2]

Materials:

-

Polyacrylonitrile (PAN)

-

Bis-(tetramethylammonium) oxalate (TMAO)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Prepare a dispersion of TMAO in DMF and water by ultrasonication and mechanical stirring.

-

Dissolve PAN in the TMAO dispersion at 50°C and stir overnight at room temperature. A typical concentration is 10 wt% PAN with 0.05 wt% or 0.1 wt% TMAO.[2]

-

Electrospin the solution using a 20G spinneret at an applied voltage of 15 kV.[2]

-

Collect the fibers on a grounded collector rotating at 300 rpm.[2]

-

Subject the resulting nanofibers to a series of thermal treatments:

-

Stabilization

-

Single-step carbonization

-

CO2 activation

-

Workflow for carbon nanofiber preparation.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is involved in any biological signaling pathways. Its primary applications are in the fields of molecular biology diagnostics and materials science, leveraging its chemical and physical properties rather than any specific biological activity.

Safety Information

For detailed safety information, including handling, storage, and disposal, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sacheminc.com [sacheminc.com]

- 4. Bis(tetraethylammonium) oxalate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New specificity and yield enhancer of polymerase chain reactions - PMC [pmc.ncbi.nlm.nih.gov]

Bis(tetramethylammonium) oxalate monohydrate characterization

An In-Depth Technical Guide to the Characterization of Bis(tetramethylammonium) Oxalate (B1200264) Monohydrate For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of bis(tetramethylammonium) oxalate monohydrate, 2[N(CH₃)₄]⁺·C₂O₄²⁻·H₂O. The document details the synthesis, structural analysis via single-crystal X-ray diffraction, and expected spectroscopic and thermal properties of the compound. Detailed experimental protocols are provided for each characterization technique. This guide is intended to serve as a core reference for scientists working with this compound in various research and development applications, including its use as a precursor or porogen in materials science.

Introduction

Bis(tetramethylammonium) oxalate monohydrate is an ionic salt composed of two tetramethylammonium (B1211777) cations ([N(CH₃)₄]⁺), one oxalate anion (C₂O₄²⁻), and one molecule of water of hydration. While the anhydrous form is noted for its use as an in-situ porogen in the fabrication of carbon nanofibers for supercapacitors, the monohydrate is the crystalline form that is readily isolated and structurally characterized.[1] A thorough understanding of its physicochemical properties is essential for its application in materials science and as a chemical reagent. This guide synthesizes the available data and provides standardized protocols for its characterization.

Physicochemical and Structural Properties

The fundamental properties of bis(tetramethylammonium) oxalate monohydrate are summarized below. The primary method for its definitive structural elucidation is single-crystal X-ray diffraction.[2][3][4]

General Properties

| Property | Value | Reference |

| Chemical Formula | 2[N(CH₃)₄]⁺·C₂O₄²⁻·H₂O | [2] |

| Molecular Weight | 254.33 g/mol | [2] |

| Anhydrous Formula | C₁₀H₂₄N₂O₄ | [1][5] |

| Anhydrous Mol. Weight | 236.31 g/mol | [1][5] |

| Appearance | Colorless block crystals | [2] |

| IUPAC Name | bis(tetramethylazanium) oxalate monohydrate | [5] |

Crystallographic Data

The compound crystallizes in the orthorhombic system.[2] In the crystal structure, the anions and water molecules interact through O—H⋯O hydrogen bonds, forming a chain along the b-axis.[2][3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma | [4] |

| a | 24.614 (4) Å | [2] |

| b | 6.738 (1) Å | [2] |

| c | 8.633 (2) Å | [2] |

| V | 1431.8 (4) ų | [2] |

| Z | 4 | [2] |

| Temperature | 293 K | [2] |

| Radiation | Mo Kα | [2] |

| R-factor (R[F² > 2σ(F²)]) | 0.053 | [2] |

Experimental Protocols & Characterization

This section provides detailed methodologies for the synthesis and characterization of bis(tetramethylammonium) oxalate monohydrate.

Synthesis

The synthesis of bis(tetramethylammonium) oxalate monohydrate is achieved through a straightforward acid-base neutralization reaction.[2][6]

Protocol:

-

Dissolve oxalic acid (1.0 mmol, 0.126 g) in a 1:2 (v/v) mixture of water and ethanol.

-

To this solution, add a 25% aqueous solution of tetramethylammonium hydroxide (B78521) dropwise until the acid is fully neutralized (pH 7). This corresponds to a 2:1 molar ratio of tetramethylammonium hydroxide to oxalic acid.

-

Allow the resulting solution to stand undisturbed.

-

Colorless, block-shaped crystals of the monohydrate will form over several weeks via slow evaporation.[2]

-

Isolate the crystals by filtration.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.[7][8]

Protocol:

-

Crystal Selection & Mounting: Select a high-quality, single crystal (e.g., 0.50 × 0.10 × 0.10 mm) with well-defined faces and no visible cracks.[2] Mount the crystal on a suitable goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector like a CCD or CMOS.[2]

-

Maintain the crystal at a constant temperature (e.g., 293 K) during data collection.[2]

-

Collect a series of diffraction images by rotating the crystal through a range of angles.[9]

-

-

Data Processing:

-

Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz and polarization effects. The low absorption coefficient for this compound (μ = 0.09 mm⁻¹) may make an absorption correction unnecessary.[2]

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final atomic coordinates and displacement parameters.[2]

-

Spectroscopic Characterization

Vibrational spectroscopy is used to identify the functional groups present in the compound. The spectra will be a superposition of the vibrational modes of the tetramethylammonium cation, the oxalate anion, and the water molecule.[10][11][12]

-

Expected Tetramethylammonium Cation Bands: C-H stretching and bending modes, and C-N stretching modes.[13]

-

Expected Oxalate Anion Bands: Prominent bands for the symmetric and asymmetric C=O stretching (~1600-1640 cm⁻¹ and ~1320 cm⁻¹), and C-C stretching.[14][15]

-

Expected Water Bands: A broad O-H stretching band in the IR spectrum (~3200-3500 cm⁻¹) and H-O-H bending (~1650 cm⁻¹).[10]

FTIR Spectroscopy Protocol:

-

Prepare the sample as a KBr pellet or using a diffuse reflectance accessory (e.g., Praying Mantis).[10]

-

Acquire a background spectrum of the pure KBr or the empty sample holder.

-

Acquire the sample spectrum over a range of ~4000–400 cm⁻¹.

-

Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Raman Spectroscopy Protocol:

-

Place a small amount of the crystalline sample into a vial or onto a microscope slide.

-

Use a Raman spectrometer with a specific laser wavelength (e.g., 785 nm).[16]

-

Focus the laser on the sample and acquire the spectrum. The use of orbital raster scanning can help avoid sample degradation.[16]

-

Record the spectrum over a relevant wavenumber range (e.g., 100-3400 cm⁻¹).[11]

NMR spectroscopy provides information about the chemical environment of ¹H and ¹³C nuclei.

-

¹H NMR: A single, sharp resonance is expected for the 24 equivalent protons of the two tetramethylammonium cations. The chemical shift will depend on the solvent used (e.g., D₂O).

-

¹³C NMR: Two distinct signals are expected: one for the methyl carbons of the tetramethylammonium cation and another for the two equivalent carbons of the oxalate anion. The observation of the oxalate carbon may require longer acquisition times.[17]

Protocol (in D₂O):

-

Dissolve a sufficient amount of the sample in deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H spectrum.

-

Acquire the ¹³C spectrum, potentially using proton decoupling to simplify the spectrum.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. For oxalate monohydrates, a multi-step decomposition is expected.[18][19][20][21]

-

Step 1 (Dehydration): Loss of one molecule of water to form the anhydrous salt.

-

Step 2 (Decomposition of Anhydrous Salt): The decomposition pattern of tetramethylammonium oxalate will differ from simple metal oxalates but will involve the breakdown of the organic cation and the oxalate anion. The oxalate anion typically decomposes to release CO and/or CO₂.[22][23]

TGA/DSC Protocol:

-

Calibrate the TGA instrument using appropriate standards. Calcium oxalate monohydrate itself is often used as a standard.[18][20]

-

Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible onto the TGA balance.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[19]

-

Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 40 mL/min).[19]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Applications in Materials Science

Bis(tetramethylammonium) oxalate (TMAO) has been utilized as a thermosensitive, in-situ porogen for creating high-surface-area carbon nanofibers, which are valuable as electrode materials in supercapacitors.[1]

Workflow for Porogen Application:

-

Doping: Bis(tetramethylammonium) oxalate is incorporated into a polymer solution (e.g., polyacrylonitrile, PAN, in DMF).

-

Electrospinning: The polymer/TMAO solution is electrospun to produce nonwoven nanofibers.

-

Thermal Treatment: The nanofibers undergo a series of controlled heating steps:

-

Stabilization: Heating in air to cross-link the polymer chains.

-

Carbonization/Activation: Heating to a high temperature under an inert or activating (e.g., CO₂) atmosphere. During this step, the TMAO decomposes and volatilizes, leaving behind pores in the carbon matrix.

-

-

Result: The final product is a porous carbon nanofiber material with a significantly increased specific surface area, which enhances its electrochemical performance as a supercapacitor electrode.[1]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(tetra-methyl-ammonium) oxalate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(tetraethylammonium) oxalate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]

- 17. osti.gov [osti.gov]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. h-and-m-analytical.com [h-and-m-analytical.com]

- 21. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]

- 22. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of Tetramethylammonium Oxalate in Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted roles of tetramethylammonium (B1211777) oxalate (B1200264) (TMAO), (CH₃)₄N]₂C₂O₄, in various fields of chemical and biological synthesis. TMAO serves not merely as a simple salt but as a versatile tool, acting as a polymerase chain reaction (PCR) enhancer, a precursor in inorganic synthesis, a porogen in materials science, a source for structure-directing agents in zeolite formation, and a potential phase-transfer catalyst. This document details the mechanisms of action, presents quantitative data in structured tables, provides detailed experimental protocols for key applications, and visualizes complex processes and workflows using logical diagrams.

Table of Contents

-

As a PCR Enhancer

-

Mechanism of Action

-

Quantitative Data

-

Experimental Protocol

-

Workflow Diagram

-

-

In Inorganic Synthesis: Molybdenum Complexes

-

Reaction Overview

-

Quantitative Data

-

Experimental Protocol

-

Workflow Diagram

-

-

As a Porogen in Materials Synthesis

-

Mechanism of Pore Formation

-

Quantitative Data

-

Experimental Protocol

-

Workflow Diagram

-

-

As a Source for Structure-Directing Agents

-

Mechanism of Templating

-

Quantitative Data

-

Experimental Protocol

-

Logical Diagram

-

-

Potential Role as a Phase-Transfer Catalyst

-

Mechanism of Action

-

Discussion on Applicability

-

Representative Experimental Protocol

-

Logical Diagram

-

As a PCR Enhancer

Tetramethylammonium oxalate has been identified as a powerful enhancer for the polymerase chain reaction, capable of increasing both the specificity and yield of DNA amplification. Its effectiveness is particularly noted in assays designed to detect rare mutations, where it helps suppress the amplification of the more abundant wild-type DNA.

Mechanism of Action

The tetramethylammonium (TMA⁺) cation is known to influence the stability of DNA duplexes. By binding to the DNA, it can alter the melting temperature (Tm) of the primer-template complex. The oxalate anion also plays a crucial role. The combination of TMA⁺ and oxalate has been shown to be a more potent enhancer than other TMA salts, such as TMA chloride. It effectively decreases the formation of non-specific DNA fragments while simultaneously increasing the yield of the specific target product. This dual enhancement of specificity and efficiency at the same optimal concentration makes TMAO a superior choice for challenging PCR applications.[1][2]

Quantitative Data

The following table summarizes the optimal conditions for using TMAO as a PCR enhancer based on studies amplifying fragments of the Thy-1 gene.

| Parameter | Value | Observation |

| Optimal Concentration | 2 mM | Maximum specificity (1.0) and efficiency (2.2-fold increase) were observed at this concentration.[1] |

| Inhibitory Concentration | 9 mM | Amplification of the specific band was inhibited by 90%.[1] |

| Effect on Annealing Temp. | No significant change | The optimal annealing temperature is not significantly altered by the presence of 2 mM TMAO.[1] |

Experimental Protocol: PCR Enhancement

This protocol is based on the findings by Kovárová and Dráber for enhancing the amplification of specific gene fragments.[1][2]

-

Prepare a Stock Solution: Prepare a sterile 100 mM stock solution of this compound in nuclease-free water.

-

Assemble PCR Mixture: In a sterile PCR tube, assemble the reaction mixture (e.g., 50 µL total volume) containing:

-

Template DNA (e.g., mouse or rat genomic DNA)

-

Forward and Reverse Primers

-

dNTP Mix

-

Taq DNA Polymerase

-

Standard PCR Buffer (with MgCl₂)

-

-

Add Enhancer: Add the TMAO stock solution to the PCR mixture to achieve a final concentration of 2 mM .

-

Thermal Cycling: Perform PCR using an optimized thermal cycling program. An example profile is:

-

Initial Denaturation: 94°C for 3 minutes.

-

30-35 Cycles:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (use the pre-optimized temperature for your primer set).

-

Extension: 72°C for 1 minute (adjust based on amplicon length).

-

-

Final Extension: 72°C for 5 minutes.

-

-

Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the increased yield of the specific product and the reduction of non-specific bands.

Workflow Diagram

Caption: Workflow for PCR enhancement using this compound.

In Inorganic Synthesis: Molybdenum Complexes

This compound is a valuable reagent in inorganic chemistry for the synthesis of complex metal oxalates. It can act as both a source of the oxalate ligand and the tetramethylammonium counter-ion, facilitating the formation of novel coordination compounds.

Reaction Overview

A key example is the synthesis of the dinuclear molybdenum(VI) complex, [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂]. This compound is formed by reacting molybdenum(VI) oxide with an in-situ generated solution of this compound.[3][4] The reaction demonstrates the ability of TMAO to direct the formation of specific polynuclear metal complexes. Another related mononuclear complex, [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O, can also be synthesized directly from molybdenum(VI) oxide and a TMAO solution.[3][4]

Quantitative Data

The following table summarizes the reactants and yield for the synthesis of the dinuclear molybdenum(VI) complex.

| Reactant | Molar Mass ( g/mol ) | Amount Used |

| Molybdenum(VI) Oxide (MoO₃) | 143.95 | 0.55 g |

| Tetramethylammonium Chloride | 109.60 | 1.74 g |

| Oxalic Acid Dihydrate | 126.07 | 0.50 g |

| Product | Molar Mass ( g/mol ) | Yield |

| [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | 670.20 | 9.5% (0.25 g)[3] |

Experimental Protocol: Synthesis of [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂]

This protocol is adapted from the work of Šestan et al.[3]

-

Prepare TMA Oxalate Solution:

-

Prepare an aqueous solution of tetramethylammonium chloride (1.74 g in 10 cm³ of water).

-

Pass this solution through an anion exchanger column (e.g., DOWEX-2) to replace chloride ions with hydroxide (B78521) ions.

-

Wash the column with 150 cm³ of water and combine the effluent and washings.

-

To the combined solution, add oxalic acid dihydrate (0.5 g) to form the this compound solution in situ.

-

-

Reaction:

-

Evaporate the resulting solution to half of its original volume.

-

Add molybdenum(VI) oxide (MoO₃) (0.55 g) to the concentrated solution.

-

The pH of the mixture should be approximately 1.

-

Heat the mixture for 1.5 hours at about 90°C.

-

-

Crystallization and Isolation:

-

Filter off any unreacted MoO₃ while the solution is hot.

-

Allow the clear filtrate to stand in the dark at room temperature.

-

After approximately 20 days, colorless crystals of the product will form.

-

Collect the crystals by filtration and dry them under a vacuum.

-

Workflow Diagram

Caption: Workflow for the synthesis of a dinuclear molybdenum(VI) oxalate complex.

As a Porogen in Materials Synthesis

In materials science, a porogen, or pore-forming agent, is a sacrificial material used to create voids within a solid matrix. Thermally sensitive TMAO is an effective porogen in the fabrication of porous carbon nanofibers, which are valuable as electrode materials in supercapacitors.

Mechanism of Pore Formation

The synthesis involves creating a composite fiber by electrospinning a solution containing a primary polymer (e.g., polyacrylonitrile (B21495), PAN) and TMAO. This composite fiber is then subjected to a series of thermal treatments. First, a lower-temperature stabilization step cross-links the PAN matrix. This is followed by a high-temperature carbonization step. During carbonization, the TMAO decomposes into gaseous products (such as carbon monoxide, carbon dioxide, dimethyl ether, and trimethylamine) before the polymer matrix fully carbonizes.[5] These gases escape, leaving behind a network of pores within the now-carbonized fiber, thereby dramatically increasing its surface area.

Quantitative Data

The following table summarizes data from a study on creating porous carbon nanofibers for supercapacitors using TMAO as a porogen.

| Sample ID | TMAO Content (wt% in PAN) | Specific Surface Area (m²/g) | Max Specific Capacitance (F/g) |

| T0 | 0% (Control) | - | 90 |

| T10 | 0.1% | 2663 | 140 |

Data sourced from Perananthan et al.[6]

Experimental Protocol: Synthesis of Porous Carbon Nanofibers

This is a representative protocol based on the work by Perananthan et al. and general electrospinning procedures.[6]

-

Prepare Spinning Solution:

-

Dissolve a specific amount of TMAO (e.g., for a 0.1 wt% sample, use 0.001 g of TMAO) in a small amount of water (e.g., 0.04 wt%).

-

Disperse this solution in N,N-Dimethylformamide (DMF) via ultrasonication for 1 hour, followed by overnight mechanical stirring.

-

Dissolve polyacrylonitrile (PAN) powder (e.g., 1.00 g for a 10 wt% solution) in the TMAO/DMF dispersion at 50°C for 1 hour, then stir overnight at room temperature to create a homogeneous spinning solution.

-

-

Electrospinning:

-

Load the solution into a syringe fitted with a spinneret (e.g., 20G).

-

Set up the electrospinning apparatus with a grounded collector (e.g., a rotating drum at 300 rpm).

-

Apply a high voltage (e.g., 15 kV) between the spinneret and the collector, maintaining a fixed distance (e.g., 15 cm).

-

Pump the solution at a constant flow rate to produce nonwoven nanofibers on the collector.

-

-

Thermal Treatment:

-

Stabilization: Heat the collected nanofiber mat in an air atmosphere to 280°C at a slow heating rate (e.g., 1-2°C/min) and hold for several hours (e.g., 1-6 hours) to stabilize the PAN structure.

-

Carbonization: Transfer the stabilized mat to a tube furnace. Heat to a high temperature (e.g., 800-1000°C) under an inert atmosphere (N₂) at a controlled rate (e.g., 5°C/min) and hold for 1-2 hours. During this step, the TMAO decomposes and escapes, creating pores.

-

-

Activation (Optional): For further enhancement of surface area, the carbonized nanofibers can be activated by exposing them to CO₂ at a high temperature.

Workflow Diagram

Caption: Workflow for creating porous carbon nanofibers using TMAO as a porogen.

As a Source for Structure-Directing Agents

In the synthesis of microporous materials like zeolites, organic cations often serve as structure-directing agents (SDAs) or templates. The tetramethylammonium (TMA⁺) cation, provided by the dissolution of TMAO, is indispensable for the formation of certain zeolite frameworks, most notably the LTA (Linde Type A) topology.

Mechanism of Templating

During the hydrothermal synthesis of zeolites, a supersaturated aluminosilicate (B74896) gel is formed. The TMA⁺ cations organize the silicate (B1173343) and aluminate oligomers in the solution around themselves through electrostatic and van der Waals interactions. The size, shape, and charge of the TMA⁺ cation are complementary to the cages and channels of the forming LTA structure, particularly the small sodalite (sod) cage. By stabilizing these specific building units, TMA⁺ directs the crystallization process towards the desired LTA framework.[7] After synthesis, the organic template is trapped within the zeolite pores and must be removed by calcination to make the microporous network accessible.

Quantitative Data

The TMA⁺ cation is often used as a co-SDA with other cations to produce high-silica zeolites, which have enhanced thermal stability and catalytic properties.

| Zeolite Type | Si/Al Ratio | SDA System |

| Typical LTA (Zeolite A) | ~1 | Na⁺ |

| ZK-4 | >1 to 3 | K⁺ and TMA⁺ |

| High-Silica LTA | 6 | TMA⁺, TEA⁺ (Tetraethylammonium), and Dimethyldiethylammonium⁺ |

| UZM-9 | 9 | TMA⁺ and TEA⁺ |

Data compiled from various sources on zeolite synthesis.[8]

Experimental Protocol: Representative Synthesis of High-Silica LTA-type Zeolite

This is a representative protocol. While specific sources often use tetramethylammonium hydroxide (TMAOH), TMAO can serve as the TMA⁺ source, with the pH adjusted accordingly.

-

Prepare Aluminosilicate Gel:

-

Solution A (Aluminate): Dissolve an aluminum source (e.g., sodium aluminate, Al(OH)₃) and an alkali source (e.g., NaOH) in deionized water.

-

Solution B (Silicate): In a separate vessel, combine a silica (B1680970) source (e.g., fumed silica, tetraethyl orthosilicate) with an aqueous solution of the TMA⁺ source (TMAO) and potentially a co-SDA.

-

-

Form Gel: Slowly add Solution A to Solution B under vigorous stirring. Continue stirring for 30-60 minutes to ensure a homogeneous gel is formed. The final molar composition of the gel is critical (e.g., specific SiO₂/Al₂O₃, Na₂O/SiO₂, H₂O/SiO₂, and SDA/SiO₂ ratios).

-

Hydrothermal Crystallization:

-

Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 24-72 hours) without stirring.

-

-

Product Recovery and Template Removal:

-

Cool the autoclave to room temperature.

-

Recover the solid product by filtration or centrifugation. Wash thoroughly with deionized water until the filtrate pH is neutral.

-

Dry the zeolite product in an oven (e.g., at 100°C overnight).

-

Calcination: To remove the occluded TMA⁺ template, heat the dried powder in a furnace in a flow of air. Ramp the temperature slowly (e.g., 2°C/min) to a final temperature of 550-600°C and hold for 6-8 hours.

-

Logical Diagram

Caption: Role of the TMA⁺ cation as a template in LTA zeolite synthesis.

Potential Role as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). Quaternary ammonium (B1175870) salts are a primary class of phase-transfer catalysts.

Mechanism of Action

In a typical biphasic system, an organic substrate is dissolved in an organic solvent, while an inorganic nucleophile is dissolved in an aqueous phase. Due to their differing solubilities, the reactants cannot interact. A phase-transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻), overcomes this barrier. The lipophilic (fat-loving) cation (Q⁺) can pair with the aqueous nucleophile (e.g., CN⁻, OH⁻) and transport it across the phase boundary into the organic phase. In the organic phase, the nucleophile is poorly solvated and highly reactive, allowing it to readily react with the organic substrate. The catalyst cation then returns to the aqueous phase to transport another nucleophile, thus completing the catalytic cycle.

Discussion on Applicability of this compound

While this compound belongs to the class of quaternary ammonium salts, its application as a phase-transfer catalyst is not well-documented in the literature. The effectiveness of a PTC is highly dependent on the lipophilicity of its cation. The small tetramethylammonium (TMA⁺) cation is significantly more water-soluble (hydrophilic) compared to larger cations like tetrabutylammonium (B224687) (TBA⁺). This high water solubility makes TMA⁺ a less effective agent for transferring anions from the aqueous phase into the organic phase.[6] Consequently, for most PTC applications, quaternary ammonium salts with longer alkyl chains are strongly preferred.

Although TMAO is not a common PTC, the general mechanism is described below with a representative protocol using a more conventional catalyst.

Representative Experimental Protocol: Sₙ2 Nucleophilic Substitution

This protocol describes the synthesis of an alkyl nitrile from an alkyl bromide using a standard phase-transfer catalyst.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the alkyl bromide (e.g., 1-bromooctane) and an organic solvent (e.g., toluene).

-

Add an aqueous solution of the nucleophile (e.g., sodium cyanide).

-

Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

-

-

Reaction:

-

Heat the biphasic mixture to a specified temperature (e.g., 100°C) with vigorous stirring to ensure a large interfacial area between the two phases.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product, if necessary, by distillation or column chromatography.

-

Logical Diagram

Caption: General mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺).

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Proton transfer aiding phase transitions in oxalic acid dihydrate under pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. alfachemic.com [alfachemic.com]

- 4. nbinno.com [nbinno.com]

- 5. Fabrication of Porous Carbon Nanofibers from Polymer Blends Using Template Method for Electrode-Active Materials in Supercapacitor | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Preparation and Characterization of Electrospun PAN/PSA Carbonized Nanofibers: Experiment and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Tetramethylammonium Oxalate as a Precipitating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the use of tetramethylammonium (B1211777) oxalate (B1200264) (TMAO) as a precipitating agent. While direct, in-depth research on TMAO for the explicit purpose of precipitating a wide range of metal ions is limited in publicly available literature, this document consolidates existing relevant information, including the synthesis of the parent compound, and draws parallels from the broader field of oxalate precipitation to offer a foundational understanding for researchers in materials science and analytical chemistry.

Introduction to Tetramethylammonium Oxalate

This compound is a quaternary ammonium (B1175870) salt of oxalic acid. Its chemical formula is [(CH₃)₄N]₂C₂O₄. The presence of the tetramethylammonium cation, a large, non-polarizable cation, can influence the solubility and crystal structure of the resulting oxalate salts, potentially offering unique properties in precipitation processes compared to more common oxalate salts like sodium or ammonium oxalate.

While extensively used in other applications such as a porogen for creating porous carbon nanofibers for supercapacitors and as an enhancer in polymerase chain reaction (PCR), its role as a precipitating agent is not well-documented in dedicated studies.[1][2] This guide, therefore, aims to provide a starting point for researchers interested in exploring its potential in this area.

Synthesis of this compound

A reliable synthesis of the precipitating agent is the first step in its investigation. A detailed experimental protocol for the synthesis of bis(tetramethylammonium) oxalate monohydrate has been reported and is outlined below.

Experimental Protocol: Synthesis of Bis(tetramethylammonium) Oxalate Monohydrate

This protocol is adapted from a published crystallographic study.

Materials:

-

Oxalic acid (H₂C₂O₄)

-

25% solution of tetramethylammonium hydroxide (B78521) [(CH₃)₄NOH] in water

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 0.126 g (1 mmol) of oxalic acid in a 1:2 (v/v) mixture of water and ethanol.

-

Neutralize the oxalic acid solution by adding a 25% aqueous solution of tetramethylammonium hydroxide. The endpoint is typically reached when the solution becomes neutral (pH ~7).

-

Allow the resulting solution to stand for several weeks.

-

Colorless block crystals of bis(tetramethylammonium) oxalate monohydrate will separate from the solution.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of bis(tetramethylammonium) oxalate monohydrate.

Potential Applications in Precipitation

Based on the well-established principles of oxalate precipitation, TMAO could potentially be employed in the selective precipitation and separation of various metal ions. Oxalate ions form insoluble salts with a wide range of di- and trivalent metal cations, a principle widely used in hydrometallurgy and analytical chemistry.[3][4]

The general precipitation reaction can be represented as:

Mⁿ⁺(aq) + n/2 [(CH₃)₄N]₂C₂O₄(aq) → M(C₂O₄)ₙ/₂ (s) + n (CH₃)₄N⁺(aq)

Where Mⁿ⁺ is a metal cation with charge n+.

Logical Framework for Investigating TMAO as a Precipitating Agent

A systematic investigation of TMAO as a precipitating agent would involve several key experimental stages.

Diagram of the Experimental Investigation Workflow:

Caption: A logical workflow for the systematic investigation of TMAO as a precipitating agent.

Data Presentation (Hypothetical)

As no specific quantitative data for the precipitation of metal ions using TMAO was found in the literature, the following tables are presented as templates for how such data should be structured once experiments are conducted.